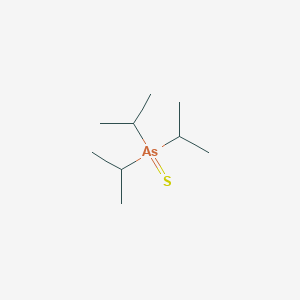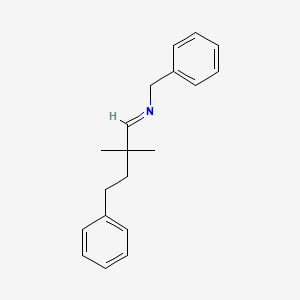![molecular formula C13H18O2 B14601084 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one CAS No. 59480-95-4](/img/structure/B14601084.png)
1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H14O2. It is characterized by a phenyl ring substituted with a hydroxy group and a dimethylpropyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-(1-Hydroxy-2,2-dimethylpropyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[4-(1-Keto-2,2-dimethylpropyl)phenyl]ethan-1-one.
Reduction: Formation of 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
Comparación Con Compuestos Similares
Phenol, 4-(1,1-dimethylpropyl)-: Similar structure but lacks the ethanone group.
1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone: Similar structure with a different substituent on the phenyl ring.
Uniqueness: 1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a carbonyl group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
59480-95-4 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-[4-(1-hydroxy-2,2-dimethylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O2/c1-9(14)10-5-7-11(8-6-10)12(15)13(2,3)4/h5-8,12,15H,1-4H3 |
Clave InChI |
ICDBSDJRHDUKGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)




![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)
![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
